molecular formula C10H11ClN2O B1466617 1-(4-Chlorobenzoyl)azetidin-3-amine CAS No. 1481799-74-9

1-(4-Chlorobenzoyl)azetidin-3-amine

Cat. No. B1466617
CAS RN: 1481799-74-9
M. Wt: 210.66 g/mol
InChI Key: JUWUQFRZMNQNKJ-UHFFFAOYSA-N
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Description

“1-(4-Chlorobenzoyl)azetidin-3-amine” is a chemical compound, but there is limited information available about it .


Synthesis Analysis

Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry. Their reactivity is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .


Chemical Reactions Analysis

Azetidines have been used in various chemical reactions, including catalytic processes such as Henry, Suzuki, Sonogashira, and Michael additions .

Scientific Research Applications

Synthesis and Reactivity

Azetidines and azetidin-2-ones are known for their thermal stability and ease of handling, making them attractive targets for chemical synthesis. These compounds participate in reactions with both electrophiles and nucleophiles, leading to a range of useful products, including amides, alkenes, and amines. Azetidines serve as precursors for the synthesis of cyclic products like piperidines, pyrrolidines, and pyrroles. Notably, the synthesis of azetidines involves methods such as cycloadditions and reductions of β-lactams. Azetidin-2-ones, or β-lactams, are essential for the production of β-amino acids and various heterocyclic compounds, highlighting their broad utility in synthetic chemistry (Singh, D’hooghe, & Kimpe, 2008).

Medicinal Chemistry Applications

In medicinal chemistry, azetidine derivatives exhibit a wide range of biological activities. Novel procedures for synthesizing azetidin-2-ones have led to the exploration of their anti-inflammatory and antimicrobial properties. For example, derivatives of 3-chloro-1-(4a,10b-diazaphenanthrene-2-yl)-4-phenyl azetidin-2-one have shown potent anti-inflammatory effects, underscoring their potential as therapeutic agents (Sharma, Maheshwari, & Bindal, 2013). Similarly, azetidin-2-one derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities, demonstrating the versatility of azetidines in drug discovery (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).

Material Science and Nonlinear Optics

Azetidine derivatives also find applications in material science, particularly in the development of nonlinear optical materials. The selective reactivity of azetidine functional groups has been exploited to synthesize hyperbranched polymers with potential as nonlinear optical materials. This illustrates the role of azetidine derivatives in advancing the development of materials with specific optical properties, contributing to innovations in photonic technologies (Chang, Chao, Yang, Dai, & Jeng, 2007).

properties

IUPAC Name

(3-aminoazetidin-1-yl)-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-8-3-1-7(2-4-8)10(14)13-5-9(12)6-13/h1-4,9H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWUQFRZMNQNKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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